molecular formula C21H13FN2 B11515112 2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole

2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole

Cat. No.: B11515112
M. Wt: 312.3 g/mol
InChI Key: YSKDKFKLIRCSKD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of phenanthroimidazoles. This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which is fused with a phenanthrene moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the phenanthrene and imidazole precursors.

    Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the imidazole intermediate.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the phenanthroimidazole structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and phenanthrene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to DNA and proteins, interfering with cellular processes.

    Pathways Involved: It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-1H-benzo[d]imidazole: Similar structure but lacks the phenanthrene moiety.

    4-(4-fluorophenyl)-1H-imidazole: Contains a simpler imidazole ring without the phenanthrene fusion.

Uniqueness

2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole is unique due to its fused phenanthrene-imidazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in applications requiring specific molecular interactions, such as in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H13FN2

Molecular Weight

312.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole

InChI

InChI=1S/C21H13FN2/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H,(H,23,24)

InChI Key

YSKDKFKLIRCSKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)F

Origin of Product

United States

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